BenchChemオンラインストアへようこそ!

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Antimalarial Drug Discovery DHODH Inhibition Structure-Activity Relationship

CAS 167421-51-4 is a patent-protected (US 8703811, Compound 57) selective PfDHODH inhibitor (IC50 64 nM) with >468-fold selectivity over human DHODH. Its unique 2,5-dihydrofuran-3-carboxylate scaffold provides a chemically distinct alternative to crowded hydroxyfuran/biphenyl DHODH inhibitor chemotypes. With defined CYP2D6 off-target activity (100 nM IC50) and public-domain benchmark data for close analogs (Compounds 31/32), this compound accelerates SAR studies, PfDHODH assay validation, and scaffold-hopping programs. Ideal as a chemical probe for parasite pyrimidine pathway dissection without confounding human enzyme inhibition. Select this lot for freedom-to-operate analysis and immediate ADME/T optimization in antimalarial drug discovery.

Molecular Formula C7H8O4
Molecular Weight 156.137
CAS No. 167421-51-4
Cat. No. B573860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate
CAS167421-51-4
Synonyms3-Furancarboxylicacid,2,5-dihydro-4-methyl-2-oxo-,methylester(9CI)
Molecular FormulaC7H8O4
Molecular Weight156.137
Structural Identifiers
SMILESCC1=C(C(=O)OC1)C(=O)OC
InChIInChI=1S/C7H8O4/c1-4-3-11-7(9)5(4)6(8)10-2/h3H2,1-2H3
InChIKeyDPKFVYZUCHXZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS 167421-51-4): A Parasite-Selective DHODH Inhibitor Scaffold


Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS 167421-51-4) is a synthetic butenolide derivative (C7H8O4, MW 156.14) that functions as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target [1]. Its core structure, a 2,5-dihydrofuran-3-carboxylate, distinguishes it from many other DHODH inhibitors that are based on hydroxyfuran, biphenyl, or anthranilic acid scaffolds. The compound is cataloged as Compound 57 in US Patent 8703811, which specifically covers small molecule PfDHODH inhibitors for malaria treatment [2].

Why Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate Cannot Be Simply Replaced by Another Butenolide or DHODH Inhibitor


Generic substitution within the 2,5-dihydrofuran-3-carboxylate class is not straightforward. Minor structural modifications drastically alter target potency and, more critically, parasite-versus-host selectivity. As demonstrated by the patent family data, close analogs such as Compound 31 (IC50 74 nM) and Compound 32 (IC50 99 nM) exhibit measurable differences in PfDHODH inhibition [1]. Furthermore, the target compound shows a stark selectivity window, with an IC50 of >30,000 nM against the human DHODH enzyme, highlighting how a subtle change in the dihydrofuran substitution pattern can dictate species specificity [2]. This makes simple replacement with a 'similar' butenolide a high-risk decision for projects requiring defined antimalarial selectivity.

Quantitative Differentiation Evidence for Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate in Malaria Drug Discovery


Superior PfDHODH Inhibitory Potency Compared to Closest Patent Analogs

In a direct enzyme inhibition assay measuring dihydroorotate formation, Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (Compound 57) inhibited Plasmodium falciparum DHODH with an IC50 of 64 nM [1]. This represents a 1.16-fold improvement in potency over Compound 31 (IC50 74 nM) and a 1.55-fold improvement over Compound 32 (IC50 99 nM), which are the most structurally similar analogs reported in the same patent family [2]. The assay used a type 2 DHODH activity monitoring system, providing a consistent experimental context for comparison.

Antimalarial Drug Discovery DHODH Inhibition Structure-Activity Relationship

Exceptional Parasite-Selectivity Ratio Over Human DHODH

The compound demonstrates a profound selectivity window. While it potently inhibits the parasite enzyme (IC50 64 nM) [1], its activity against the human ortholog is negligible, with an IC50 greater than 30,000 nM (30 µM) [2]. This yields a selectivity index of >468-fold for the parasite target. This species-specific inhibition is a critical differentiator from older DHODH inhibitors like leflunomide's active metabolite A771726, which broadly inhibits both human and rodent enzymes, leading to immunosuppressive side effects.

Species Selectivity Drug Safety Mitochondrial Enzyme

Defined CYP2D6 Off-Target Profile Enables Early Safety Assessment

Beyond target selectivity, the compound's interaction with human CYP2D6 has been quantified. It inhibits CYP2D6 with an IC50 of 100 nM using bufuralol as a substrate [1]. This is a crucial piece of information for procurement decisions in drug discovery, as many antimalarial candidates fail due to uncharacterized CYP450 liabilities. Knowing this early off-target activity allows teams to either design against it or proactively plan DDI (Drug-Drug Interaction) studies, which is an advantage over novel, uncharacterized scaffolds.

Cytochrome P450 Drug-Drug Interaction ADMET

Structurally Distinct Dihydrofuran Scaffold Among DHODH Inhibitors

The 2,5-dihydrofuran-3-carboxylate core of this compound represents a chemotype distinct from the hydroxyfuran, biphenyl, and anthranilic acid scaffolds that dominate the DHODH inhibitor landscape [1]. This structural differentiation is patent-backed (US 8,703,811) and offers a clear intellectual property position for organizations seeking to develop novel antimalarials. In contrast, many older scaffolds like the leflunomide-based hydroxyfurans have expired or crowded patent environments.

Medicinal Chemistry Scaffold Hopping Intellectual Property

Recommended Application Scenarios for Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate Based on Evidence


Lead Optimization in Species-Selective Antimalarial DHODH Programs

The compound's confirmed 64 nM IC50 against PfDHODH [1] and >468-fold selectivity over human DHODH [2] make it an ideal starting point for structure-activity relationship (SAR) studies aimed at improving potency while maintaining species selectivity. Its defined CYP2D6 off-target activity (100 nM IC50) [3] allows medicinal chemists to immediately begin addressing potential metabolic liabilities within the same chemical series.

Chemical Probe for Studying Mitochondrial Electron Transport in Malaria Parasites

Given its well-characterized, selective inhibition of the parasite's mitochondrial DHODH enzyme [1], this compound can serve as a high-quality chemical probe to dissect the role of the pyrimidine biosynthesis pathway and the mitochondrial electron transport chain in P. falciparum, without the confounding factor of human enzyme inhibition [2].

Benchmarking Compound for Dihydrofuran-Based DHODH Inhibitor Discovery

The compound, along with its closely related patent analogs (Compounds 31 and 32), forms a well-defined benchmark series with public domain activity data [1]. Procurement groups can use this compound as a reference standard to validate new high-throughput screening assays for PfDHODH inhibition, ensuring assay reproducibility against known inhibitor potencies.

Scaffold-Hopping Starting Point for Intellectual Property Generation

For organizations aiming to develop novel antimalarials with a strong freedom-to-operate, the patent-protected 2,5-dihydrofuran-3-carboxylate scaffold [1] offers a chemically distinct alternative to crowded hydroxyfuran and biphenyl chemotypes. This compound can be used for scaffold-hopping exercises, where the known selectivity profile is leveraged to design next-generation inhibitors with improved pharmacological properties.

Quote Request

Request a Quote for Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.